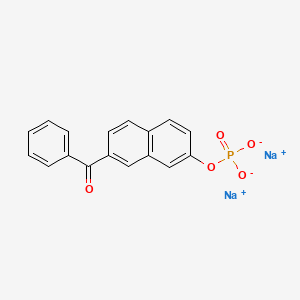![molecular formula C12H16N2OS B12668965 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one CAS No. 85030-10-0](/img/structure/B12668965.png)
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a dimethylamino isopropyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-aminobenzisothiazole with 2-chloro-N,N-dimethylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzisothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzisothiazole: A precursor in the synthesis of 2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one.
2-Chloro-N,N-dimethylpropan-2-amine: Another precursor used in the synthesis.
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a benzisothiazole ring and a dimethylamino isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85030-10-0 |
|---|---|
Molekularformel |
C12H16N2OS |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
2-[1-(dimethylamino)propan-2-yl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-9(8-13(2)3)14-12(15)10-6-4-5-7-11(10)16-14/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
KUWYBHQNQPKOCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)N1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)









